4-bromo-5-(bromomethyl)-2-methylpyridine
Description
Significance of Pyridine (B92270) Derivatives in Modern Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that hold a unique and significant position in the landscape of modern chemical research. innospk.commedchemexpress.com As a six-membered aromatic ring containing a nitrogen atom, the pyridine nucleus is a core structural motif found in numerous natural products, including alkaloids and vitamins. researchgate.net Its incorporation into molecules is a key strategy in drug discovery, as it can enhance pharmacokinetic properties like solubility and bioavailability. innospk.comresearchgate.net Pyridine derivatives exhibit a vast spectrum of biological and pharmacological activities, leading to their development as anti-inflammatory, antimicrobial, anticonvulsant, and antitumor agents. medchemexpress.comresearchgate.net Beyond medicine, these compounds are crucial in agriculture, functional nanomaterials, and as ligands in organometallic catalysis. researchgate.net
Role of Halogenated Pyridines as Versatile Synthetic Intermediates and Building Blocks
Within the broad family of pyridine derivatives, halogenated pyridines are particularly prized as versatile synthetic intermediates. chemicalbook.com The introduction of a halogen atom onto the pyridine ring is a vital synthetic transformation because the carbon-halogen bond serves as a reactive handle for a multitude of subsequent bond-forming reactions. chemicalbook.commdpi.com This functionality is essential in pharmaceutical and agrochemical research for creating libraries of compounds for structure-activity relationship (SAR) studies. mdpi.com Halopyridines are key precursors for diversification through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira reactions), nucleophilic aromatic substitution, and metalation. researchgate.netambeed.com Despite their importance, the selective halogenation of the electron-deficient pyridine ring can be challenging, often requiring harsh conditions or multi-step sequences to achieve the desired regiochemistry. chemicalbook.comambeed.com
Structural Context of 4-Bromo-5-(bromomethyl)-2-methylpyridine within Functionalized Pyridine Chemistry
This compound is a highly functionalized pyridine derivative that exemplifies the concept of a bifunctional synthetic building block. Its structure is characterized by a pyridine ring substituted with a methyl group at the 2-position, a bromine atom on the ring at the 4-position (an aryl bromide), and a bromomethyl group at the 5-position (a benzylic-type bromide). This specific arrangement of functional groups, particularly the two distinct types of carbon-bromine bonds, offers chemists the opportunity for selective and sequential chemical modifications. The aryl bromide at C-4 is amenable to cross-coupling reactions, while the benzylic bromide at C-5 is highly susceptible to nucleophilic substitution. This differential reactivity makes it a valuable intermediate for constructing complex molecular architectures.
Structure
3D Structure
Properties
CAS No. |
1807119-38-5 |
|---|---|
Molecular Formula |
C7H7Br2N |
Molecular Weight |
264.94 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-7(9)6(3-8)4-10-5/h2,4H,3H2,1H3 |
InChI Key |
APIWEYRTWKGRNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)CBr)Br |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Reactions of 4 Bromo 5 Bromomethyl 2 Methylpyridine
Cross-Coupling Reaction Studies
The presence of a bromo substituent on the pyridine (B92270) ring makes 4-bromo-5-(bromomethyl)-2-methylpyridine a suitable candidate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org For this compound, the reaction is anticipated to occur at the C4-bromo position on the pyridine ring. The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Studies on similar halogenated pyridines and other heterocycles demonstrate that these reactions are typically performed using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate or potassium phosphate (B84403) in a solvent mixture, often including water. mdpi.comnih.gov Research on substrates with both aryl and benzyl (B1604629) halide moieties, such as 2-bromo-5-(bromomethyl)thiophene, has shown that the Suzuki-Miyaura reaction preferentially occurs at the aryl halide position. nih.gov The oxidative addition to an aryl C-Br bond is generally faster and more favorable than to a benzylic C-Br bond under these conditions. nih.gov This selectivity allows for the arylation of the pyridine ring while preserving the reactive bromomethyl group for further synthetic transformations.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 70-80 | mdpi.com |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | nih.gov |
| Pd(PPh₃)₄ (2.5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | nih.gov |
Exploration of Stille, Heck, and Sonogashira Coupling Reactions
Beyond the Suzuki reaction, the C4-bromo position of the title compound is also amenable to other palladium-catalyzed cross-coupling reactions, including the Stille, Heck, and Sonogashira couplings. researchgate.netyoutube.com Each of these reactions utilizes a different organometallic reagent to introduce new functional groups onto the pyridine core. youtube.com
Stille Coupling: This reaction pairs the aryl bromide with an organotin compound. A key advantage of Stille coupling is its tolerance for a wide variety of functional groups, though the toxicity of organotin reagents is a significant drawback. libretexts.orgyoutube.com
Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene. The process involves the addition of the aryl-palladium species across the double bond, followed by a β-hydride elimination to form the substituted alkene. youtube.com
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, typically using a co-catalyst system of palladium and copper(I) iodide. nih.gov This method is highly efficient for the synthesis of aryl-alkynes. nih.gov
In all these cases, the reaction is expected to proceed selectively at the C4-bromo position due to the greater reactivity of sp²-hybridized carbon-halide bonds compared to sp³-hybridized ones in these catalytic cycles.
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Aryl, Aryl-Vinyl | Mild conditions, non-toxic boron reagents. libretexts.org |
| Stille | Organotin compound (e.g., R-SnBu₃) | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkynyl | Tolerates many functional groups; toxic reagents. youtube.com |
| Heck | Alkene (e.g., CH₂=CHR') | Aryl-Vinyl | Atom-economical, no organometallic reagent needed for the alkene part. youtube.com |
| Sonogashira | Terminal Alkyne (e.g., H−C≡CR') | Aryl-Alkynyl | Requires a copper co-catalyst; effective for alkyne synthesis. nih.gov |
Chemoselective Functionalization Approaches for Polyhalogenated Pyridines
The presence of two different bromine atoms in this compound makes it a prime substrate for chemoselective reactions. The differing reactivity of the aryl bromide and the benzylic-type bromide allows for a stepwise functionalization strategy.
As established in studies of similar substrates, palladium-catalyzed cross-coupling reactions will selectively target the C4-bromo position. nih.gov This allows for the introduction of an aryl, vinyl, or alkynyl group at this position while leaving the bromomethyl group untouched. The resulting product, a 5-(bromomethyl)-4-substituted-2-methylpyridine, retains a reactive handle for subsequent chemical transformations. This preserved bromomethyl group can then undergo nucleophilic substitution reactions to introduce a second point of diversity, demonstrating a powerful strategy for building complex molecular architectures from a single, selectively reactive starting material. Studies on other polyhalogenated pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, have also highlighted the ability to achieve regioselective Suzuki-Miyaura couplings, further underscoring the predictability and utility of these reactions. beilstein-journals.org
Nucleophilic Substitution Reactivity
The two C-Br bonds in the title compound also exhibit distinct reactivities toward nucleophiles. This allows for selective substitution reactions depending on the reaction conditions and the nature of the nucleophile.
Reactions of the Bromomethyl Group with Various Nucleophiles
The bromomethyl group (-CH₂Br) at the 5-position is structurally analogous to a benzyl bromide. It is highly susceptible to nucleophilic attack via an Sₙ2 mechanism due to the ability of the pyridine ring to stabilize the transition state. This position is the more reactive site for nucleophilic substitution under standard conditions compared to the C4-bromo position.
A wide array of nucleophiles can displace the bromide from the methyl group, leading to a diverse range of derivatives. This high reactivity has been observed in similar bromomethylated heterocyclic systems. mdpi.com
Table 3: Potential Nucleophilic Substitution Reactions at the Bromomethyl Group
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | R₂NH | -CH₂NR₂ (Aminomethyl) |
| Alkoxide | R'O⁻ | -CH₂OR' (Alkoxymethyl) |
| Thiolate | R'S⁻ | -CH₂SR' (Thioether) |
| Cyanide | CN⁻ | -CH₂CN (Acetonitrile) |
| Azide | N₃⁻ | -CH₂N₃ (Azidomethyl) |
Coordination Chemistry and Ligand Development Research
While specific studies on the coordination of this compound with transition metals are not readily found, the broader class of brominated and methyl-substituted pyridines has been a subject of interest in coordination chemistry. The pyridine nitrogen atom, with its available lone pair of electrons, is a well-established coordination site for a variety of transition metal centers. The electronic properties of the pyridine ring, influenced by its substituents, can modulate the coordinating ability of the nitrogen atom.
Studies on Pyridine Nitrogen Coordination with Transition Metal Centers
General principles of coordination chemistry suggest that the nitrogen atom in this compound would readily coordinate to transition metal ions. Research on analogous compounds, such as 4- and 5-bromo derivatives of 2-(hydroxymethyl)pyridine, has shown the formation of stable complexes with copper(II) and cobalt(II). researchgate.net In these complexes, the pyridine nitrogen and the hydroxyl oxygen act as a bidentate ligand, forming chelate rings with the metal center. The coordination geometry of these complexes, which can range from distorted square pyramidal and trigonal bipyramidal to octahedral, is influenced by the metal ion, counter-anions, and the position of the bromine substituent. researchgate.net It is conceivable that this compound could act as a monodentate ligand through its pyridine nitrogen or potentially as a bidentate ligand if the bromomethyl group participates in coordination, although the latter is less common without prior chemical modification.
Design and Synthesis of Metal Ligands Incorporating the Pyridine Framework
The synthesis of ligands for transition metals often utilizes pyridine derivatives as a foundational scaffold. Bromo-substituted pyridines are particularly useful as they allow for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of functional groups. researchgate.net This strategy enables the rational design of ligands with tailored electronic and steric properties. For instance, studies have focused on optimizing the synthesis of 2-methyl-4-phenylpyridine (B85350) from 4-bromo-2-methylpyridine (B16423) using palladium catalysis. researchgate.netresearchgate.net This highlights the utility of the bromo-functionality in constructing more elaborate ligand systems. While there is no specific literature on the design of ligands from this compound, its structure suggests it could be a valuable precursor for creating pincer-type ligands or other polydentate ligand architectures.
Electrophilic and Radical Reaction Pathways
The reactivity of this compound is dictated by the interplay of its functional groups: the pyridine ring, the bromo substituent, and the bromomethyl group.
Investigations into Electrophilic Aromatic Substitution (where applicable)
The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of a bromine atom further deactivates the ring towards electrophilic attack. However, the directing effects of the existing substituents would play a crucial role in determining the position of any potential substitution. The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. In cases of competing directing effects, the stronger activating group typically governs the regioselectivity. reddit.com Given the deactivating nature of both the pyridine nitrogen and the bromine atom, harsh reaction conditions would likely be required for electrophilic substitution to occur.
Mechanistic Studies of Radical Processes Involving Bromine Substituents
The bromomethyl group is a key feature of this compound, making it susceptible to radical reactions. The carbon-bromine bond in the bromomethyl group is weaker than a C-H bond and can be homolytically cleaved under thermal or photochemical conditions to generate a benzylic-type radical. This radical is stabilized by resonance with the pyridine ring. Such radicals can participate in a variety of transformations, including atom transfer radical polymerization (ATRP) or the initiation of other radical chain reactions. While specific mechanistic studies on this compound are absent, the general reactivity of bromomethyl-substituted aromatic compounds is well-established in organic synthesis.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-5-(bromomethyl)-2-methylpyridine, ¹H and ¹³C NMR would provide critical data on the position of each atom and their connectivity.
¹H NMR and ¹³C NMR for Positional Assignment and Connectivity
In ¹H NMR spectroscopy of this compound, distinct signals would be expected for the methyl protons, the bromomethyl protons, and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring. The methyl group protons would likely appear as a singlet in the upfield region, while the bromomethyl protons would also present as a singlet but shifted further downfield due to the adjacent bromine atom. The two non-equivalent aromatic protons would be expected to appear as singlets in the downfield aromatic region, with their specific shifts indicating their positions relative to the substituents.
¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would confirm the substitution pattern, while the signals for the methyl and bromomethyl carbons would be observed at characteristic upfield positions.
As of the latest available data, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain. The anticipated spectra are based on established principles of NMR spectroscopy.
Application of Advanced 2D NMR Techniques for Complex Structure Analysis
To unequivocally assign the proton and carbon signals and to confirm the connectivity, two-dimensional (2D) NMR techniques would be employed. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, although in this specific molecule with expected singlet signals for the aromatic protons, its utility might be more focused on confirming the absence of proton-proton coupling between the aromatic protons.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for linking the proton and carbon skeletons. An HSQC spectrum would show direct one-bond correlations between each proton and the carbon to which it is attached. An HMBC spectrum would reveal longer-range correlations (typically 2-3 bonds), which would be instrumental in confirming the substitution pattern on the pyridine ring by showing correlations between the aromatic protons and the surrounding quaternary carbons, as well as correlations from the methyl and bromomethyl protons to the ring carbons.
Detailed research findings from 2D NMR studies on this compound have not been publicly reported.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to accurately determine its molecular formula, C₇H₇Br₂N. uni.lu The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for the [M]+, [M+2]+, and [M+4]+ ions in an approximate 1:2:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of a bromine atom, a bromomethyl radical, or the entire bromomethyl group, leading to characteristic fragment ions that can be analyzed to corroborate the proposed structure.
While experimentally determined mass spectra are not widely published, predicted mass spectral data is available.
Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 263.90181 |
| [M+Na]⁺ | 285.88375 |
| [M-H]⁻ | 261.88725 |
| [M]⁺ | 262.89398 |
Data sourced from PubChem. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the IR spectrum of this compound, characteristic absorption bands would be expected.
The C-H stretching vibrations of the methyl and aromatic groups would likely appear in the region of 3100-2850 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Br stretching vibrations would be expected to appear in the fingerprint region, typically below 700 cm⁻¹.
Based on extensive searches, no experimentally obtained IR spectrum for this compound is publicly available.
X-ray Diffraction (XRD) Studies for Solid-State Structural Characterization
For crystalline solids, single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice. If suitable crystals of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would offer unambiguous confirmation of the molecular structure and reveal details about the crystal packing.
There are currently no published X-ray diffraction studies for this compound in the Cambridge Structural Database or other publicly accessible resources.
Computational and Theoretical Investigations of 4 Bromo 5 Bromomethyl 2 Methylpyridine and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules. DFT calculations have been widely used to study substituted pyridines, offering valuable information about their geometry, electronic structure, and reactivity. ias.ac.inresearchgate.net
Geometry Optimization and Electronic Structure Calculations
The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For pyridine (B92270) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p) or LanL2DZ), are commonly employed to obtain accurate geometrical parameters. ias.ac.inresearchgate.net These calculations reveal how substituents, like bromine and methyl groups, influence the bond lengths and angles within the pyridine ring. researchgate.net
For instance, studies on various substituted pyridines have shown that both the type and position of the substituent significantly affect the charge density on the nitrogen atom and the geometrical parameters of the pyridine ring. researchgate.net In the case of 4-bromo-5-(bromomethyl)-2-methylpyridine, the electron-withdrawing nature of the bromine atoms and the electron-donating nature of the methyl group would create a unique electronic environment. The bromine atom at the 4-position is expected to draw electron density from the ring, while the methyl group at the 2-position would donate electron density. The bromomethyl group at the 5-position would primarily act as an electron-withdrawing group.
The electronic structure of these molecules is further elucidated by examining the distribution of electron density. Computational results demonstrate that substituents can have varied effects on the charge accumulation on the nitrogen atom. researchgate.net For example, a study on different substituted pyridines found that a –C≡CF substituent was most effective at enriching the charge density on the pyridyl nitrogen due to the presence of fluorine atoms extending the electron density delocalization. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and reactivity.
A study on imidazo[4,5-b]pyridine derivatives, which share a similar heterocyclic core, utilized DFT to calculate the HOMO-LUMO energy gap to examine intramolecular charge transfer. mdpi.com This type of analysis for this compound would be invaluable in predicting its reactivity in various chemical reactions.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net
For pyridine and its derivatives, the most negative region is typically located around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. nih.govrsc.org The presence of substituents can significantly alter the MEP. For instance, in a study of various pyridine derivatives, the MEP map of 2-aminopyridine (B139424) showed a reduced negative potential near the nitrogen atom due to the proximal substitution. nih.gov
In this compound, the electron-withdrawing bromine atoms would decrease the negative potential around the nitrogen atom, making it less nucleophilic compared to unsubstituted pyridine. Conversely, the regions around the bromine atoms, particularly the one attached to the methyl group, would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis can therefore provide a clear picture of the molecule's reactive behavior.
| Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyridine Nitrogen | Less negative (compared to pyridine) | Reduced nucleophilicity and susceptibility to electrophilic attack. |
| Bromomethyl Group | Positive potential around bromine | Susceptible to nucleophilic substitution. |
| Aromatic Ring | Varied potential due to substituents | Potential sites for both electrophilic and nucleophilic interactions depending on the specific location. |
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, intermediates, and reaction pathways. nih.govsmu.edu DFT calculations are frequently used to map out the potential energy surface (PES) of a reaction, identifying the most energetically favorable route from reactants to products. rsc.org
For reactions involving pyridine derivatives, such as nucleophilic substitution or cross-coupling reactions, computational studies can provide invaluable insights. For example, a computational study of the reaction between CH2BrO2 and ClO utilized the CCSD(T)//B3LYP level of theory to investigate the singlet and triplet potential energy surfaces, revealing different reaction mechanisms such as SN2 displacement and H-abstraction. nih.govrsc.org
In the case of this compound, the bromomethyl group is a likely site for nucleophilic substitution reactions. nih.gov Computational modeling could be employed to study the mechanism of such a reaction, for example, with a nucleophile like pyridine itself. nih.gov The calculations would help in determining the activation energy barrier and the structure of the transition state, providing a deeper understanding of the reaction kinetics and selectivity.
Furthermore, computational analysis can dissect a reaction into distinct phases, identifying the key molecular motions that drive the reaction forward. smu.edu This approach could be applied to understand the intricacies of reactions involving this compound, such as the initial bond-breaking and bond-forming events.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comresearchgate.net These predictions are crucial for the identification and characterization of new compounds and for validating the accuracy of the computational methods used.
State-of-the-art quantum chemical calculations, including CCSD(T)-based composite schemes and hybrid CCSD(T)/DFT approaches, can provide highly accurate predictions of vibrational frequencies. mdpi.comresearchgate.net These theoretical spectra can then be compared with experimentally recorded spectra to confirm the structure of the synthesized molecule. For instance, a study on a halogenated ethene used theoretical predictions to guide the analysis of the experimental gas-phase infrared spectrum. mdpi.comresearchgate.net
For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, would serve as a confirmation of the compound's structure. Similarly, the calculated IR spectrum would show characteristic vibrational frequencies for the C-Br, C-N, and C-H bonds, which could be matched with experimental IR data.
A recent study demonstrated the use of a computational scheme to interpret changes in the infrared spectra of halogen-bonded systems involving pyridine. rsc.orgresearchgate.netrsc.org This highlights the power of combining computational and experimental spectroscopy to understand intermolecular interactions.
| Spectroscopic Technique | Predicted Parameters |
| Infrared (IR) Spectroscopy | Vibrational frequencies for C-Br, C-N, C-H stretching and bending modes. |
| Nuclear Magnetic Resonance (NMR) | 1H and 13C chemical shifts. |
| Ultraviolet-Visible (UV-Vis) | Electronic transitions and maximum absorption wavelengths. |
Research into Derivatives and Analogues Based on the 4 Bromo 5 Bromomethyl 2 Methylpyridine Scaffold
Design Principles for Synthesizing Novel Pyridine-Based Derivatives in Chemical Libraries
The design of chemical libraries based on the 4-bromo-5-(bromomethyl)-2-methylpyridine scaffold is guided by several key principles aimed at maximizing structural diversity and biological relevance. The primary strategy involves leveraging the differential reactivity of the two bromine atoms. The aryl bromide at the 4-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the benzylic bromide of the bromomethyl group is highly susceptible to nucleophilic substitution.
Key Design Principles:
Orthogonal Reactivity: The distinct chemical nature of the aryl and benzylic bromides allows for selective functionalization. For instance, the bromomethyl group can be selectively targeted with nucleophiles under milder conditions, leaving the aryl bromide intact for subsequent cross-coupling reactions.
Diversity-Oriented Synthesis: A wide array of building blocks can be introduced at both reactive sites. This includes a variety of aryl and heteroaryl groups via Suzuki or Stille coupling at the 4-position, and a diverse set of amines, thiols, alcohols, and other nucleophiles at the 5-(bromomethyl) position.
Scaffold Hopping and Isosteric Replacement: The pyridine (B92270) core itself can be a starting point for more complex heterocyclic systems. For example, intramolecular reactions between substituents introduced at the two bromine positions can lead to the formation of fused ring systems.
Privileged Structures: The design process often incorporates "privileged structures," which are molecular frameworks known to bind to multiple biological targets. By decorating the this compound scaffold with fragments known to interact with specific enzyme families, such as kinases, libraries can be biased towards desired biological activities.
The strategic application of these principles allows for the creation of large and diverse libraries of pyridine derivatives, enhancing the probability of identifying compounds with novel and valuable properties.
Development of Synthetic Routes to Diverse Functionalized Pyridine Systems
The development of synthetic routes to functionalized pyridine systems from this compound is centered around the selective manipulation of its two reactive bromine centers.
The bromine atom at the 4-position of the pyridine ring is a prime handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for forming carbon-carbon bonds. researchgate.net This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which are common motifs in pharmacologically active compounds. researchgate.net The optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields and broad substrate scope. researchgate.net For instance, the combination of a palladium catalyst like Pd(dppf)Cl2 and a base such as K2CO3 in a mixed solvent system has been shown to be effective for Suzuki couplings on similar bromo-pyridine substrates. researchgate.net
The bromomethyl group at the 5-position is highly reactive towards nucleophiles. This allows for the facile introduction of a diverse range of functional groups through SN2-type reactions. Common nucleophiles include primary and secondary amines, thiols, and alcohols, leading to the corresponding aminomethyl, thiomethyl, and alkoxymethyl pyridine derivatives. These reactions are typically carried out under mild conditions, often at room temperature, in the presence of a suitable base to neutralize the hydrobromic acid byproduct.
The table below summarizes some of the key synthetic transformations that can be applied to the this compound scaffold, based on established methodologies for related compounds.
| Reaction Type | Reagents and Conditions | Product Type | Illustrative Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), Base (e.g., K2CO3), Solvent (e.g., 1,4-dioxane (B91453)/water) | 4-Aryl-5-(bromomethyl)-2-methylpyridine | 70-95 |
| Nucleophilic Substitution (Amination) | Primary or secondary amine, Base (e.g., K2CO3 or Et3N), Solvent (e.g., CH3CN or DMF) | 4-Bromo-5-(aminomethyl)-2-methylpyridine | 80-98 |
| Nucleophilic Substitution (Thiolation) | Thiol, Base (e.g., NaH or K2CO3), Solvent (e.g., THF or DMF) | 4-Bromo-5-(thiomethyl)-2-methylpyridine | 75-90 |
| Nucleophilic Substitution (Alkoxylation) | Alcohol, Base (e.g., NaH), Solvent (e.g., THF) | 4-Bromo-5-(alkoxymethyl)-2-methylpyridine | 60-85 |
Note: The yields presented in this table are illustrative and based on reactions with similar pyridine scaffolds. Actual yields may vary depending on the specific substrates and reaction conditions.
Furthermore, the sequential application of these reactions provides a powerful strategy for building molecular complexity. For example, a Suzuki coupling at the 4-position can be followed by a nucleophilic substitution at the 5-(bromomethyl) group, or vice versa, to generate a wide array of disubstituted pyridine derivatives.
Structure-Reactivity Relationship Studies in Compounds Derived from the Core Scaffold
While specific structure-reactivity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, general principles can be inferred from studies on analogous pyridine-containing compounds. The reactivity of the scaffold and its derivatives is intrinsically linked to the electronic and steric properties of the substituents on the pyridine ring.
Key Structure-Reactivity Observations:
Influence of Substituents on Cross-Coupling Reactions: The electronic nature of substituents on the pyridine ring can significantly impact the efficiency of palladium-catalyzed cross-coupling reactions at the 4-position. Electron-withdrawing groups can enhance the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst, while electron-donating groups may have the opposite effect.
Steric Effects: The steric bulk of substituents near the reactive centers can influence reaction rates and, in some cases, even prevent reactions from occurring. For example, bulky groups at the 2- or 6-position of the pyridine ring could hinder the approach of the catalyst or nucleophile.
Reactivity of the Bromomethyl Group: The reactivity of the bromomethyl group in nucleophilic substitution reactions is generally high due to the stability of the resulting benzylic-type carbocation intermediate. The nature of the nucleophile plays a significant role, with softer nucleophiles like thiols often reacting more readily than harder nucleophiles like alcohols.
Impact on Biological Activity: In the context of medicinal chemistry, the substituents introduced at the 4- and 5-positions will have a profound impact on the biological activity of the resulting molecules. For instance, in the design of kinase inhibitors, the group at the 4-position often plays a crucial role in establishing key interactions with the hinge region of the kinase active site, while the substituent at the 5-position can be modified to improve solubility, metabolic stability, and selectivity. A review of pyridine derivatives with antiproliferative activity has shown that the presence and position of functional groups like methoxy, hydroxyl, and amino groups can significantly enhance their activity, whereas halogen atoms or bulky groups may decrease it. researchgate.netnih.gov
Systematic studies involving the synthesis and evaluation of libraries of compounds derived from the this compound scaffold would be invaluable for elucidating detailed SAR and for the rational design of new molecules with tailored properties.
Advanced Applications in Chemical Research and Development
Role as Precursors in Advanced Organic Materials Synthesis
The unique structure of 4-bromo-5-(bromomethyl)-2-methylpyridine, featuring two distinct reactive centers, positions it as a valuable precursor in the synthesis of sophisticated organic materials. This dual reactivity allows for orthogonal synthetic strategies, where each bromine site can be addressed independently to build complex macromolecules and assemblies.
In polymer chemistry, this compound offers multiple pathways for integration into polymeric structures. The highly reactive bromomethyl group can be used to graft the molecule onto existing polymer backbones through nucleophilic substitution reactions, thereby introducing the functional pyridine (B92270) moiety as a side chain. Alternatively, it can serve as an initiator for certain types of polymerization.
The bromo-substituent on the pyridine ring allows the molecule to be incorporated into the main chain of a polymer. Through polycondensation reactions, such as the palladium-catalyzed Suzuki coupling, it can be linked with other monomers to create conjugated polymers. researchgate.netresearchgate.net Furthermore, the nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This property is fundamental for the construction of metallopolymers and complex supramolecular assemblies, where non-covalent interactions dictate the formation of highly ordered, functional architectures.
The synthesis of novel organic materials for optoelectronic applications often relies on building blocks that can form extended π-conjugated systems. Pyridine derivatives are of significant interest in this field, and the structural features of this compound make it a promising candidate. pipzine-chem.com The bromo-substituent on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds. researchgate.netresearchgate.net
These reactions enable the connection of the pyridine core to other aromatic or unsaturated systems, extending the π-conjugation necessary for charge transport and light emission in devices like Organic Light Emitting Diodes (OLEDs). Research on related bromo-heterocyclic compounds, such as those based on thiophene (B33073) and pyridine, has shown their utility as precursors to photochromic diarylethenes and other materials for optical memories and optoelectronic devices. researchgate.net The pyridine ring itself imparts specific electronic properties that can be fine-tuned to modulate the performance of the final material. pipzine-chem.com
Scaffold for Novel Chemical Entities in Pharmaceutical Discovery Research
Pyridine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in the structure of numerous approved drugs. pipzine-chem.comnih.gov The compound this compound represents a valuable and versatile scaffold for the synthesis of new chemical entities in pharmaceutical research, primarily due to its differentially reactive bromine atoms that allow for controlled, site-selective modifications.
Molecular probes are essential tools for visualizing and studying biological processes. The synthesis of effective probes often requires a central scaffold onto which various functional units, such as a reporter group (e.g., a fluorophore), a targeting moiety, and a reactive group for conjugation, can be attached. The orthogonal reactivity of this compound makes it an ideal candidate for this purpose. The reactive bromomethyl group can be readily substituted by a thiol- or amine-containing fluorescent dye, while the aryl bromide on the pyridine ring can be used in cross-coupling reactions to attach a ligand that recognizes a specific biological target. This allows for the modular assembly of sophisticated research tools for applications in chemical biology and drug discovery.
In target-oriented synthesis, the goal is to create novel molecules with high affinity and selectivity for a specific biological target, such as an enzyme or a receptor. The pyridine nucleus is a cornerstone of many such synthetic endeavors. pipzine-chem.comnih.gov The utility of this compound lies in its capacity as a template for creating diverse libraries of compounds. The aryl bromide provides a key anchor point for diversification using robust and high-yielding cross-coupling reactions. mdpi.commdpi.com For example, a Suzuki coupling reaction can introduce a wide array of aryl or heteroaryl groups at the 4-position of the pyridine ring. researchgate.netresearchgate.net Subsequently, the bromomethyl group can be converted into various other functionalities, allowing for extensive exploration of the chemical space around the pyridine core to optimize biological activity.
Intermediates in Agrochemical and Fine Chemical Synthesis Research
The development of new agrochemicals and the efficient production of fine chemicals rely on the availability of versatile and reactive intermediates. This compound serves as an important precursor in both of these sectors.
Pyridine-based structures are a major component of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govgoogle.com The development of new active ingredients with improved efficacy and environmental profiles is a continuous research effort. This compound provides a scaffold that can be elaborated into a wide range of derivatives for biological screening. The ability to perform selective reactions at its two bromine positions allows for the synthesis of novel and complex molecules that may exhibit desired agrochemical properties. google.comchemicalbook.com As a highly functionalized and specific building block, this compound is by definition a fine chemical intermediate, used in the multi-step synthesis of high-value, complex chemical products for the pharmaceutical, agrochemical, and materials science industries.
Reactivity of this compound
| Reactive Site | Type of Reaction | Potential Products/Modifications |
| Bromomethyl Group (-CH₂Br) | Nucleophilic Substitution | Ethers, Thioethers, Amines, Esters, Alkylated compounds |
| Aryl Bromide (C-Br) | Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) | Bi-aryl compounds, Alkynylated pyridines, Functionalized heterocycles |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The chemical industry is increasingly prioritizing environmentally friendly manufacturing processes. datainsightsmarket.com For pyridine (B92270) derivatives, this translates to the development of "green chemistry" approaches that minimize waste, reduce energy consumption, and utilize less hazardous reagents. rasayanjournal.co.innih.govresearchgate.net
Current research efforts are exploring several avenues to achieve greener syntheses:
Catalytic Systems: The use of catalysts is a fundamental principle of green chemistry as it enhances reaction rates and selectivity, thereby reducing the need for excess reactants. biosynce.com Research is ongoing to develop novel and recyclable catalysts for pyridine synthesis. nih.gov
Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times, increase product yields, and lead to purer products with lower processing costs. nih.gov
Solvent-Free and Alternative Solvents: Traditional organic solvents often pose environmental and health risks. biosynce.com Researchers are investigating solvent-free reaction conditions and the use of greener solvents, such as water or ionic liquids, in the synthesis of pyridine derivatives. rasayanjournal.co.inbiosynce.com For instance, a mixed solvent system of water and 1,4-dioxane (B91453) has been shown to improve the yield of Suzuki coupling reactions for pyridine derivatives by 30%. researchgate.net
Multicomponent Reactions: One-pot multicomponent reactions are an efficient and environmentally friendly method for synthesizing complex molecules like pyridine derivatives, as they combine several steps into a single operation, reducing waste and saving time. rasayanjournal.co.innih.gov
These sustainable approaches are not only environmentally beneficial but also offer economic advantages through increased efficiency and reduced waste management costs. rasayanjournal.co.in
Chemoenzymatic and Biocatalytic Approaches in Pyridine Functionalization
The integration of biocatalysis into synthetic organic chemistry offers a powerful tool for creating complex molecules with high selectivity. Chemoenzymatic and biocatalytic methods are emerging as a promising frontier for the functionalization of pyridine rings.
Enzymatic Reactions: Enzymes, such as alcohol dehydrogenases, can be used to perform highly enantioselective reductions of carbonyl groups attached to the pyridine ring, yielding chiral alcohols with excellent purity. nih.gov For example, the alcohol dehydrogenase from Lactobacillus kefir has been successfully used to reduce α-halogenated acyl moieties on picoline derivatives to the corresponding alcohols with enantiomeric excesses of 95->99%. nih.gov
Biomass to Pyridines: Research is underway to develop biocatalytic routes to produce substituted pyridines from sustainable biomass sources. ukri.org This involves using microorganisms like Rhodococcus jostii RHA1 to convert biomass-derived compounds into pyridinedicarboxylic acids, which can then be further transformed into valuable pyridine intermediates. ukri.org This approach offers a renewable alternative to traditional petroleum-based syntheses.
Combined Chemo- and Biocatalysis: The combination of chemical and biological transformations can provide novel pathways to complex pyridine derivatives. ukri.org For instance, lignin-derived guaiacols can be converted to 3-alkylsubstituted pyridines through a sequence of chemocatalytic and biocatalytic steps. ukri.org
These biocatalytic methods hold significant potential for the synthesis of enantiomerically pure pyridine-based pharmaceuticals and other high-value chemicals.
Expansion of Applications in Catalysis and Asymmetric Synthesis
Pyridine derivatives are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. youtube.com The specific substitution pattern of 4-bromo-5-(bromomethyl)-2-methylpyridine makes it an interesting candidate for the development of novel ligands for catalysis and asymmetric synthesis.
| Catalytic Application | Description | Potential of this compound |
| Ligand for Cross-Coupling Reactions | Pyridine-based ligands are crucial for the efficiency and selectivity of reactions like the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. researchgate.net | The bromo and bromomethyl groups on the pyridine ring can be selectively functionalized to create a variety of bidentate or tridentate ligands with tunable steric and electronic properties. |
| Asymmetric Catalysis | Chiral pyridine-containing ligands are used to induce enantioselectivity in a wide range of chemical transformations, which is critical for the synthesis of single-enantiomer drugs. mdpi.com | The functional groups of this compound can serve as handles to attach chiral auxiliaries, leading to new classes of chiral ligands for asymmetric catalysis. |
| Organocatalysis | Pyridine and its derivatives can also act as organocatalysts, promoting chemical reactions without the need for a metal center. nih.gov | The basicity and nucleophilicity of the pyridine nitrogen can be modulated by the substituents, potentially leading to new organocatalysts with unique reactivity and selectivity. |
The ability to fine-tune the ligand structure by modifying the substituents on the pyridine ring is a key advantage in developing highly efficient and selective catalysts.
Interdisciplinary Research Integrating Pyridine Chemistry with Emerging Fields
The versatility of the pyridine scaffold allows for its integration into a wide array of scientific disciplines, leading to the development of novel materials and technologies.
Materials Science: Pyridine derivatives are being incorporated into functional materials such as polymers and coordination compounds. biosynce.com Pyridine-containing polymers can be designed to be biodegradable, offering sustainable alternatives to conventional plastics. biosynce.com Furthermore, pyridine-based materials are being explored for applications in energy storage and environmental remediation. biosynce.com
Supramolecular Chemistry: The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination makes it an excellent building block for the construction of complex supramolecular assemblies. These assemblies have potential applications in areas such as molecular recognition, sensing, and drug delivery.
Chemical Biology: Pyridine-based molecules are being designed to interact with biological systems in specific ways. For example, pyridine-urea hybrids have been developed as potent anticancer agents that target specific enzymes like VEGFR2. nih.gov The functional groups on this compound provide attachment points for conjugating it to biomolecules or fluorescent probes to study biological processes.
Photochemistry: The photochemical properties of pyridine derivatives are being harnessed to develop new light-driven chemical reactions. nih.govresearchgate.net Photochemical methods offer a mild and selective way to functionalize pyridines, opening up new avenues for synthetic chemistry. nih.govresearchgate.net
The continued exploration of pyridine chemistry at the interface of different scientific fields is expected to yield exciting discoveries and innovative applications in the years to come.
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-5-(bromomethyl)-2-methylpyridine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via halogenation of pyridine derivatives. Key methods include:
- Bromination of 2-methylpyridine : Bromine is introduced under acidic conditions using catalysts like FeBr₃. Temperature control (40–60°C) minimizes side reactions .
- Substitution Reactions : Reacting 2-methylpyridine with brominating agents (e.g., NBS) in solvents like CCl₄ or DMF. Optimizing stoichiometry (1:1.2 molar ratio) improves yield .
Q. Optimization Strategies :
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Direct Bromination | 65–75 | 90–95 | FeBr₃, 50°C, 12 h |
| Substitution Reaction | 70–80 | 85–90 | NBS, DMF, RT, 24 h |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns (acetonitrile/water, 70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 265 (M+H⁺) .
Advanced Research Questions
Q. What are the mechanistic implications of the bromomethyl group in cross-coupling reactions?
Methodological Answer: The bromomethyl group serves as a versatile electrophile in Suzuki or Buchwald-Hartwig couplings:
Q. Data Contradiction Note :
- Yields vary (60–90%) depending on solvent polarity. Polar aprotic solvents (DMF) favor SN2 mechanisms but may increase side reactions .
Q. How does the compound interact with biological targets, and what assays are used to evaluate its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Kinase Inhibition : Test against EGFR or HER2 kinases (IC₅₀ values via fluorescence polarization) .
- Antimicrobial Activity : Microbroth dilution (MIC values against S. aureus or E. coli) .
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) quantify intracellular accumulation .
Q. Table 2: Biological Activity Data
| Target | Assay Type | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| EGFR Kinase | Fluorescence | 2.5 ± 0.3 | |
| S. aureus | Microbroth | 12.5 |
Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Yield Discrepancies :
- Reaction Monitoring : Use in-situ FTIR or GC-MS to track intermediate formation .
- Reproduce Conditions : Verify catalyst purity (e.g., FeBr₃ vs. FeBr₃·H₂O) and solvent dryness .
- Spectroscopic Variations :
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact (corrosive properties) .
- Ventilation : Use fume hoods to prevent inhalation of bromine vapors .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Q. How is the compound utilized in materials science, particularly in designing functional polymers?
Methodological Answer:
- Coordination Polymers : React with Zn(II) or Cu(I) to form metal-organic frameworks (MOFs). BET surface areas reach 500–800 m²/g .
- Photoluminescent Materials : Incorporate into π-conjugated systems for OLEDs; emission peaks at 450–500 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
